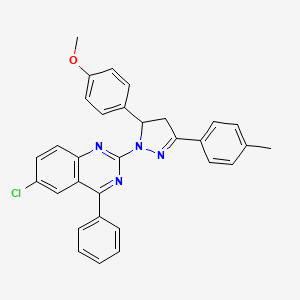

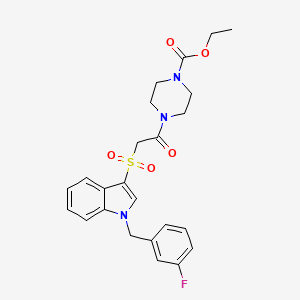

![molecular formula C22H20N2O3S B2495604 7-甲氧基-5-(4-甲氧基苯基)-2-噻吩-2-基-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪 CAS No. 423131-47-9](/img/structure/B2495604.png)

7-甲氧基-5-(4-甲氧基苯基)-2-噻吩-2-基-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This section would typically introduce the compound's relevance, potential applications (excluding drug use and dosage), and its place within the broader chemical context. However, direct information on "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" specifically is not available, suggesting it may be a novel molecule under investigation or not widely studied within the existing scientific literature.

Synthesis Analysis

Synthetic routes for related heterocyclic compounds often involve multistep processes, including the formation of key intermediates and subsequent cyclization reactions. For instance, synthesis methods may employ condensation of specific phenyl and methyl groups under controlled conditions, often requiring specific catalysts or reagents to guide the reaction toward the desired product (Ikemoto et al., 2005).

Molecular Structure Analysis

Structural elucidation of compounds like "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" involves advanced spectroscopic techniques. Studies typically utilize NMR, X-ray crystallography, and mass spectrometry to determine molecular geometry, confirm the presence of functional groups, and establish the compound's overall structure (Şahin et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of specific substituents that can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and more. The benzoxazine core, coupled with methoxyphenyl and thiophene groups, may exhibit unique reactivity patterns conducive to forming complex heterocycles or for further functionalization (Desenko et al., 1991).

科学研究应用

抗癌性能

研究表明,苯并噁唑酮衍生物,如吡唑吡喃吡嘧啶酮和吡唑吡喃吡嘧啶,表现出相当大的抗癌活性。这些化合物的合成途径涉及复杂的反应,突显了它们作为新型抗癌药物的潜力。这些发现表明,结构类似的化合物,包括“7-甲氧基-5-(4-甲氧基苯基)-2-噻吩-2-基-1,10b-二氢吡唑吡唑[1,5-c][1,3]苯并噁唑”,也可能具有抗癌性能,待进一步研究 (Mahmoud et al., 2017)。

抗微生物活性

具有类似结构的化合物已被证明对一系列微生物具有抗微生物活性。例如,合成新型1,2,4-三唑衍生物导致了发现具有显著抗微生物性能的化合物,表明苯并噁唑酮衍生物在对抗微生物感染中的潜力 (Bektaş等,2007)。

抗氧化活性

对包括噁唑酮及其衍生物在内的融合杂环系统的药理评价揭示了显著的抗氧化活性。这表明类似于“7-甲氧基-5-(4-甲氧基苯基)-2-噻吩-2-基-1,10b-二氢吡唑吡唑[1,5-c][1,3]苯并噁唑”的化合物可能被探索其抗氧化性能,有助于预防或治疗与氧化应激相关的疾病 (Mahmoud et al., 2017)。

DNA结合和抗增殖效应

与苯并噁唑酮相关的苯并噻吩[3,2-d]-1,2,3-三唑已被研究其对DNA的结合能力和对癌细胞的抗增殖效应。这些研究强调了苯并噁唑酮衍生物在开发直接靶向DNA的新型抗癌药物中的潜力,抑制肿瘤生长和增殖 (Lauria et al., 2014)。

化感物性

属于苯并噁唑酮家族的化合物,与“7-甲氧基-5-(4-甲氧基苯基)-2-噻吩-2-基-1,10b-二氢吡唑吡唑[1,5-c][1,3]苯并噁唑”结构相关,已被确定为各种植物产生的重要化感物。这些化合物表现出一系列生物活性,包括抗真菌、抗微生物和杀虫性能,暗示它们在农业科学中作为天然杀虫剂或生长抑制剂的潜在用途 (Macias et al., 2006)。

属性

IUPAC Name |

7-methoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-25-15-10-8-14(9-11-15)22-24-18(13-17(23-24)20-7-4-12-28-20)16-5-3-6-19(26-2)21(16)27-22/h3-12,18,22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBLBUPSKKZWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)